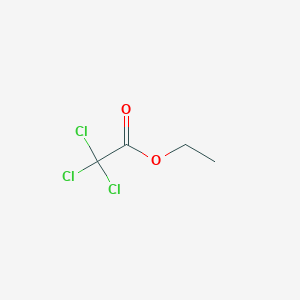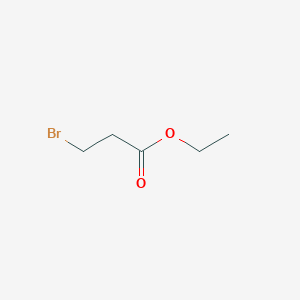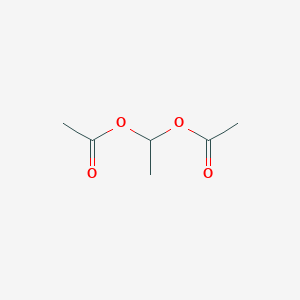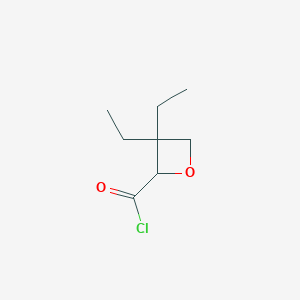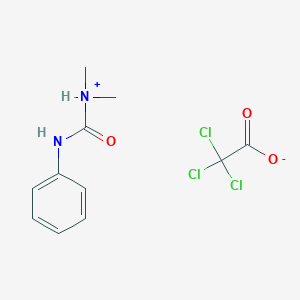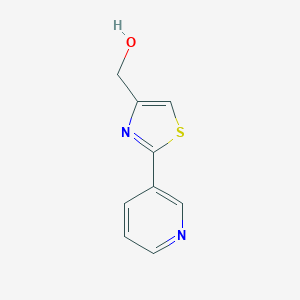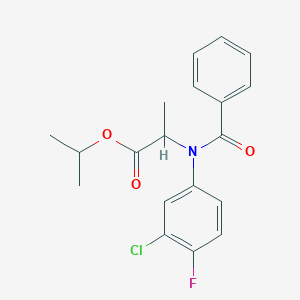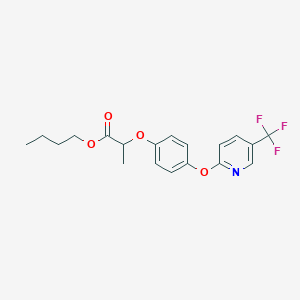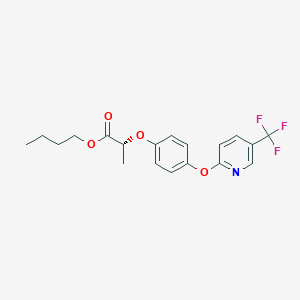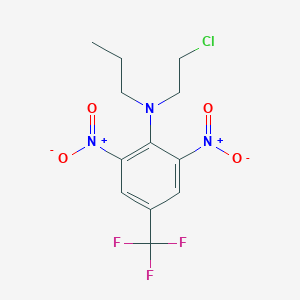
Ioxynil octanoat
Übersicht
Beschreibung
Ioxynil octanoate is a synthetic herbicide primarily used for post-emergence control of various broad-leaved weeds. It is a nitrile herbicide that functions as a selective, systemic agent with contact action. The compound is known for its efficacy in controlling weeds in crops such as cereals, onions, leeks, garlic, shallots, flax, sugarcane, forage grasses, lawns, and turf .
Wissenschaftliche Forschungsanwendungen
Ioxynil octanoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of herbicides in environmental samples.
Biology: Studied for its effects on plant physiology and its role as a photosynthetic electron transport inhibitor.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
Industry: Utilized in the agricultural industry for weed control in various crops
Wirkmechanismus
Target of Action
Ioxynil octanoate is a selective, systemic herbicide with contact action . Its primary target is the photosystem II in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, which are essential for the plant’s energy production.
Mode of Action
Ioxynil octanoate acts as a photosynthetic electron transport inhibitor at the photosystem II . By inhibiting this system, the herbicide disrupts the plant’s ability to convert light energy into chemical energy during photosynthesis. This disruption leads to energy depletion in the plant, ultimately causing its death .
Biochemical Pathways
The inhibition of photosystem II affects the light-dependent reactions of photosynthesis. These reactions involve the conversion of light energy into chemical energy, which is stored in the form of ATP and NADPH. When photosystem II is inhibited, the production of these energy molecules is disrupted, affecting downstream biochemical pathways that rely on these molecules for energy .
Pharmacokinetics
It is known to be moderately mobile in the environment . This mobility can influence its bioavailability, determining how effectively it can reach its target sites in plants .
Result of Action
The primary result of Ioxynil octanoate’s action is the death of the plant due to energy depletion . By inhibiting photosynthesis, the plant is unable to produce the energy it needs to survive. This makes Ioxynil octanoate effective for post-emergence control of various broad-leaved weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ioxynil octanoate. For instance, its mobility can be affected by environmental conditions like rainfall and soil type . Additionally, it has been noted as a potential endocrine disrupter, indicating that its effects may extend beyond its intended targets .
Biochemische Analyse
Biochemical Properties
Ioxynil octanoate interacts with various enzymes and proteins in biochemical reactions. It acts as a photosynthetic electron transport inhibitor at the photosystem II
Cellular Effects
It has been found to have high acute ecotoxicity in fish and Daphnia . It is also considered a potential endocrine disrupter . In a study, it was found that Ioxynil octanoate did not increase the nuclear Ki-67 MFI in U-251 MG cultures exposed to purmorphamine .
Molecular Mechanism
The molecular mechanism of Ioxynil octanoate involves inhibiting photosynthesis at Photosystem II . This inhibition disrupts the electron transport chain, affecting the plant’s ability to produce ATP for energy and NADPH for building organic molecules .
Temporal Effects in Laboratory Settings
Ioxynil octanoate and its relevant soil metabolites were demonstrated to decline rapidly in soil
Dosage Effects in Animal Models
It has been found to have high acute ecotoxicity in fish and Daphnia , indicating potential adverse effects at high doses.
Metabolic Pathways
It is known that the compound is involved in the inhibition of photosynthesis at Photosystem II .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ioxynil octanoate is synthesized through the esterification of ioxynil with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of ioxynil octanoate involves the use of large-scale reactors where ioxynil and octanoic acid are combined in the presence of a suitable catalyst. The reaction mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity ioxynil octanoate .
Types of Reactions:
Oxidation: Ioxynil octanoate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Ioxynil octanoate can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of ioxynil octanoate.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Bromoxynil octanoate: Another nitrile herbicide with similar properties and applications.
Dichlobenil: A herbicide with a different mechanism of action but used for similar purposes.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a different chemical structure but similar application in weed control.
Uniqueness: Ioxynil octanoate is unique due to its specific mode of action as a photosynthetic electron transport inhibitor at photosystem II. Its selective and systemic properties make it highly effective for post-emergence weed control in a variety of crops .
Eigenschaften
IUPAC Name |
(4-cyano-2,6-diiodophenyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXFUOWUYCXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042054 | |
| Record name | Ioxynil octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-47-0 | |
| Record name | Ioxynil octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxynil octanoate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxynil octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-2,6-diiodophenyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOXYNIL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75K1F1JBKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of ioxynil octanoate and how does it impact plants?
A: Ioxynil octanoate is a herbicide that acts by inhibiting photosynthesis. [] While its precise mechanism is complex, research suggests that it disrupts the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. This leads to a reduction in carbon dioxide exchange and, ultimately, plant death. [] Notably, drought-stressed plants seem to exhibit a degree of tolerance to ioxynil octanoate, possibly due to differences in pigment concentrations and breakdown rates. []
Q2: How effective is ioxynil octanoate as a herbicide in field settings?
A: Studies indicate that ioxynil octanoate degrades rapidly in soil, with a half-life of less than 1.78 days. [] This rapid dissipation makes it unlikely to accumulate in the environment. Field trials using ioxynil octanoate on maize crops showed no detectable residues in the plants at harvest time after a 60-day withholding period following pesticide application. []
Q3: Are there any analytical techniques available for detecting and quantifying ioxynil octanoate residues?
A: Several analytical methods have been developed to determine ioxynil octanoate residues in various matrices. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) offers a sensitive and reliable approach for quantifying ioxynil octanoate in both maize and soil samples. [] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct confirmation of the analyte in field trial samples. [] For analyzing herbicide mixtures containing ioxynil octanoate, capillary gas chromatography with a flame ionization detector (FID) provides a simultaneous determination method. []
Q4: How is ioxynil octanoate typically formulated, and what other herbicides is it often combined with?
A: Ioxynil octanoate is often formulated as an emulsifiable concentrate (EC) for agricultural use. [] It is frequently used in combination with other herbicides, such as 2,4-D butyl ester and bromoxynil octanoate, to broaden the spectrum of weed control. [] One such commercial formulation, "Cedra," combines ioxynil octanoate with prosulfocarb for broad-leaved weed control in cereal crops. [] Another application involves its use with mecoprop and/or dicamba for weed control in turf. []
Q5: Beyond its use as a herbicide, has ioxynil octanoate been explored for any other applications?
A: Interestingly, recent research has uncovered a potential role for ioxynil octanoate in studying cellular communication within the tumor microenvironment. [] Specifically, ioxynil octanoate, known to inhibit the gap junction protein connexin 43 (CX43), was used to investigate the role of CX43 in mitochondria transfer between mesenchymal stromal cells (MSCs) and multiple myeloma cells. [] This study highlighted a novel aspect of ioxynil octanoate beyond its traditional application as a herbicide, opening avenues for further exploration in cell biology and cancer research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



